2-Methyl-5-hydroxytryptamine
Overview
Mechanism of Action
Target of Action
2-Methyl-5-hydroxytryptamine (2-Methylserotonin, 2-Methyl-5-HT) is a tryptamine derivative closely related to the neurotransmitter serotonin . Its primary target is the 5-HT3 receptor , a type of serotonin receptor . The 5-HT3 receptor is a ligand-gated ion channel in the central and peripheral nervous system that plays a crucial role in neurotransmission .
Mode of Action
2-Methyl-5-HT acts as a moderately selective full agonist at the 5-HT3 receptor . This means it binds to the 5-HT3 receptor and activates it, mimicking the action of the natural neurotransmitter, serotonin . The activation of the 5-HT3 receptor leads to the opening of an ion channel, allowing the flow of positively charged ions across the cell membrane, which results in depolarization and generates an excitatory response .
Biochemical Pathways
2-Methyl-5-HT is part of the broader serotonin (5-HT) pathway, which is involved in various physiological functions, including inflammation, metabolism, immune responses, and neurological function . As an agonist of the 5-HT3 receptor, 2-Methyl-5-HT can influence these functions by modulating the activity of the serotonin pathway .
Result of Action
The activation of the 5-HT3 receptor by 2-Methyl-5-HT can lead to various cellular and molecular effects, depending on the specific cell and tissue type. For example, in the nervous system, activation of 5-HT3 receptors can trigger nerve impulses, influencing various neurological processes . It has also been suggested that 2-Methyl-5-HT may have anti-depressive-like effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-5-hydroxytryptamine interacts with the 5-HT3 receptor, a type of serotonin receptor . The nature of this interaction is that of a moderately selective full agonist . This means that this compound can bind to the 5-HT3 receptor and activate it, mimicking the effect of serotonin .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with the 5-HT3 receptor . By acting as an agonist at this receptor, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT3 receptor . As a full agonist, it can activate this receptor, potentially leading to changes in gene expression and influencing various biochemical reactions
Metabolic Pathways
This compound is part of the broader serotonin metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-hydroxytryptamine typically involves the modification of tryptamine derivatives. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indoles . For instance, the Japp-Klingemann reaction of phenyldiazonium chloride with 2-hydroxymethylene-5-methylcyclohexanone can be used to synthesize intermediate compounds, which are then converted to this compound through further reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-hydroxytryptamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted tryptamines .
Scientific Research Applications
2-Methyl-5-hydroxytryptamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Serotonin (5-Hydroxytryptamine): A neurotransmitter with a similar structure but without the methyl group at the 2-position.
5-Methoxytryptamine: Another tryptamine derivative with a methoxy group at the 5-position instead of a hydroxyl group.
α-Methyl-5-hydroxytryptamine: A compound with an additional methyl group at the alpha position.
Uniqueness: 2-Methyl-5-hydroxytryptamine is unique due to its specific action on the 5-HT3 receptor and its structural modifications, which confer distinct pharmacological properties compared to other tryptamine derivatives .
Properties
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7/h2-3,6,13-14H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWNEDARFVJQSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228927 | |
Record name | 2-Methyl-5-HT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78263-90-8 | |
Record name | 2-Methyl-5-HT | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78263-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-HT | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078263908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-5-HT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 78263-90-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-5-hydroxytryptamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77Z9HJT2U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of 2-methyl-5-hydroxytryptamine?
A1: this compound acts primarily as an agonist at the 5-HT3 receptor, a subtype of serotonin receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These receptors are ligand-gated ion channels found in both the central and peripheral nervous systems.
Q2: How does activation of 5-HT3 receptors by this compound affect neuronal activity?
A2: Binding of this compound to 5-HT3 receptors causes rapid depolarization of neurons, leading to an influx of sodium and calcium ions. [, , , , , ] This depolarization initiates neuronal firing and subsequent neurotransmitter release.
Q3: What are the physiological effects of activating 5-HT3 receptors in the gastrointestinal tract?
A4: In the gut, 5-HT3 receptor activation by this compound can induce various effects, including increased gut motility, chloride secretion, and modulation of acetylcholine release from enteric neurons. [, , , , , , , ] These actions contribute to the compound's influence on gastrointestinal function.
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